![molecular formula C17H15N3O3 B2680633 3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde CAS No. 439094-44-7](/img/structure/B2680633.png)
3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Applications De Recherche Scientifique
3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents due to its ability to inhibit bacterial and fungal growth.
Biological Studies: The compound is studied for its potential as a steroid sulfatase inhibitor, which is relevant in the treatment of hormone-dependent cancers such as breast cancer.
Industrial Applications: Triazole derivatives are used in the production of dyes, photographic materials, and corrosion inhibitors.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde typically involves a multi-step processThe process involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, a microwave-assisted Cu(I)-catalyzed three-component synthesis can be employed to produce triazole derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzoic acid.
Reduction: Formation of 3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde involves its interaction with specific molecular targets. For instance, as a steroid sulfatase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of steroid sulfates and thereby reducing the availability of active hormones that promote cancer cell growth . The triazole ring can act as both a hydrogen bond donor and acceptor, facilitating its binding to various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Similar structure but with a benzyl group instead of a phenyl group.
4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Lacks the methoxy group on the benzene ring.
Uniqueness
3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde is unique due to the presence of both the methoxy and triazole groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Propriétés
IUPAC Name |
3-methoxy-4-[(1-phenyltriazol-4-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-17-9-13(11-21)7-8-16(17)23-12-14-10-20(19-18-14)15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBIGCLHSJUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
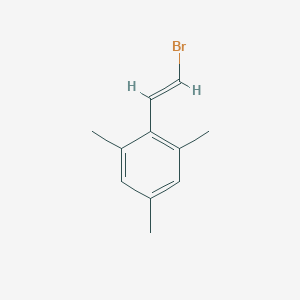
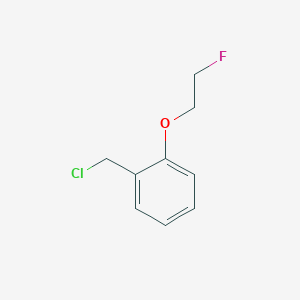
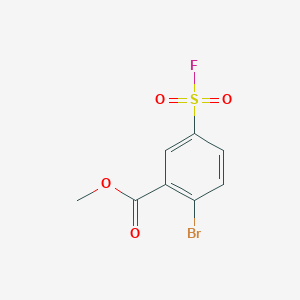
![N-(3-chloro-4-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680558.png)
![N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide](/img/structure/B2680561.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2680562.png)
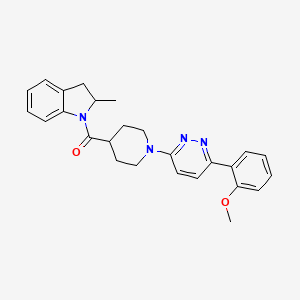
![4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2680566.png)
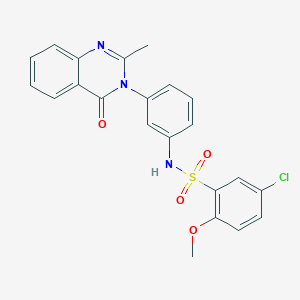
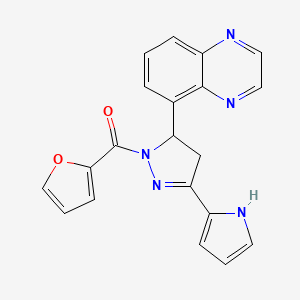
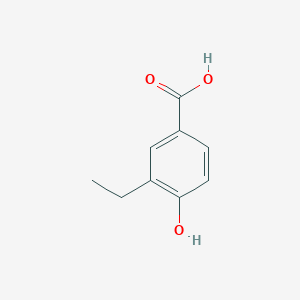
![N-{1-({2-[(4-fluorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2680570.png)
![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2680572.png)

